3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate
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Overview
Description
3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a piperidine ring, an oxazolidinone ring, and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate typically involves the reaction of piperidine derivatives with oxazolidinone under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .
Scientific Research Applications
3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: Similar in structure but with a methyl group at a different position.
3-(Piperidin-4-yl)-5-(p-tolyl)-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring instead of an oxazolidinone ring.
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride: Contains a pyrimidine ring and a phenol group.
Uniqueness
3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H22N2O5S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-piperidin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2.C7H8O3S/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,1-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
LAXRDQSHCJHQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1N2CCOC2=O |
Origin of Product |
United States |
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